Superior Hemocompatibility at Therapeutic Concentrations: Brevinin-2Ta vs. Melittin in Direct Head-to-Head Assay
In a direct head-to-head comparison within the same study, Brevinin-2Ta exhibited markedly lower hemolytic activity at its MIC values compared to the broad-spectrum AMP melittin. At the MIC against E. coli (32 mg/L; 10 µM), Brevinin-2Ta produced only 3% hemolysis of horse erythrocytes; at the MIC against S. aureus (64 mg/L; 20 µM), hemolysis was 9%. In contrast, melittin caused 73.8–75.2% hemolysis at its MIC values (8–16 mg/L; 2.8–5.6 µM) [1]. This represents a ≥8-fold reduction in peptide-induced erythrocyte damage at pharmacologically relevant concentrations, establishing Brevinin-2Ta as a substantially safer scaffold for topical antimicrobial development where host cell toxicity is a primary concern.
| Evidence Dimension | Hemolytic activity at antimicrobial MIC |
|---|---|
| Target Compound Data | 3% hemolysis at E. coli MIC (32 mg/L; 10 µM); 9% hemolysis at S. aureus MIC (64 mg/L; 20 µM) |
| Comparator Or Baseline | Melittin: 75.2% hemolysis at E. coli MIC (16 mg/L; 5.6 µM); 73.8% hemolysis at S. aureus MIC (8 mg/L; 2.8 µM) |
| Quantified Difference | ~25-fold lower hemolysis (% basis) at respective MICs; ~8–16-fold separation between therapeutic MIC and 60%-hemolysis concentration (512 mg/L) for Brevinin-2Ta vs. <1-fold separation for melittin |
| Conditions | Horse erythrocyte suspension; broth microdilution MIC assay per CLSI guidelines; hemolysis measured spectrophotometrically at 570 nm after 1 h incubation at 37°C |
Why This Matters
This direct comparison quantifies Brevinin-2Ta's wider therapeutic window against the best-characterized membrane-lytic AMP (melittin), directly informing candidate selection for topical antimicrobial formulations where host cell toxicity is the primary developmental hurdle.
- [1] Liu S, Long Q, Xu Y, Wang J, Xu Z, Wang L, Zhou M, Wu Y, Chen T, Shaw C. Assessment of antimicrobial and wound healing effects of Brevinin-2Ta against the bacterium Klebsiella pneumoniae in dermally-wounded rats. Oncotarget. 2017 Nov 30;8(67):111369–111385. Table 1. doi:10.18632/oncotarget.22797. PMID: 29340060. View Source
